![molecular formula C12H18N2O4 B14145629 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol CAS No. 3480-51-1](/img/structure/B14145629.png)
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol typically involves multiple steps. One common method starts with the nitration of a methyl-substituted benzene ring to introduce the nitro group. This is followed by a series of reactions to introduce the hydroxyl and amino groups. The final step often involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group can produce primary amines.
Scientific Research Applications
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-[2-Hydroxyethyl(methyl)amino]ethanol: Similar in structure but lacks the nitro group.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains similar functional groups but differs in the arrangement and presence of the nitro group.
Uniqueness
What sets 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol apart is the presence of both the nitro and hydroxyl groups, which provide unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
CAS No. |
3480-51-1 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C12H18N2O4/c1-10-2-3-12(14(17)18)8-11(10)9-13(4-6-15)5-7-16/h2-3,8,15-16H,4-7,9H2,1H3 |
InChI Key |
JKOPDKCZEZLALL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)](/img/structure/B14145555.png)
![Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14145565.png)

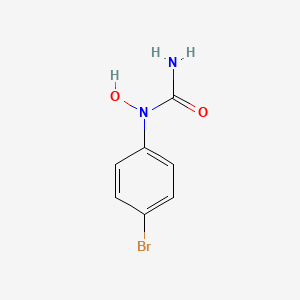

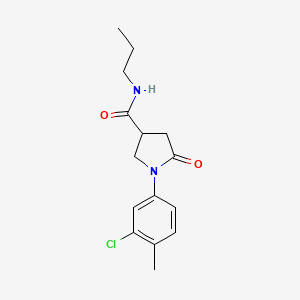
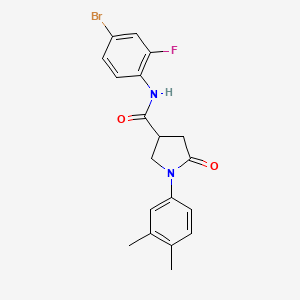
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)

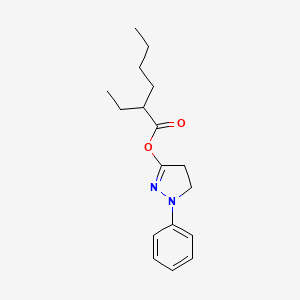
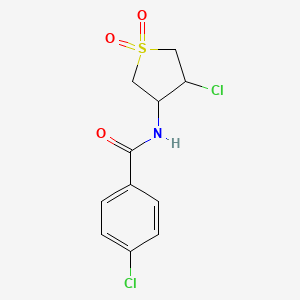

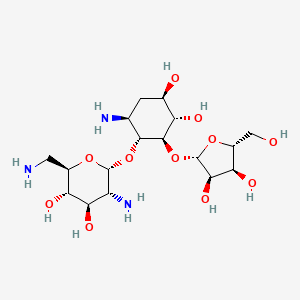
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
